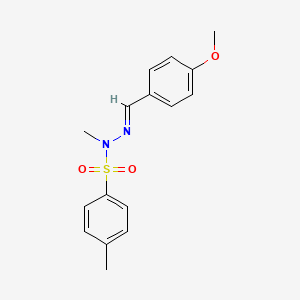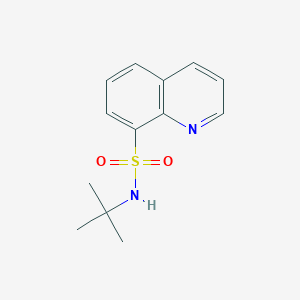![molecular formula C18H27N5OS B5576794 2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5576794.png)
2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C18H27N5OS and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.19363168 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Utility in Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic systems, including thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds were synthesized using techniques that involve the treatment of derivatives with nitrogen nucleophiles, leading to the formation of substituted derivatives characterized by spectroscopic methods (Madkour et al., 2010).
Dissociation Constant and Thermodynamic Properties
Research on tertiary and cyclic amines, including compounds similar to the one , has focused on their dissociation constants (pKa) and thermodynamic properties over a range of temperatures. These studies help in understanding the behavior of these compounds in various conditions, which is crucial for their application in scientific research (Tagiuri et al., 2016).
Catalytic Applications in Synthesis
The compound's framework has been applied in the synthesis of antimicrobial agents, demonstrating the role of piperazine-based structures in developing potent therapeutic agents. Such applications underscore the compound's utility in medicinal chemistry, particularly in creating new classes of drugs (Patel & Park, 2015).
Environmental Applications
In environmental science, similar compounds have been evaluated for their potential in biogas upgrading by capturing CO2. The studies focus on the absorption of CO2 in solutions containing diamine, exploring the efficiency and kinetics of CO2 capture. This application is significant for developing more sustainable and efficient methods for gas purification and environmental protection (Tao et al., 2017).
Coordination and Supramolecular Chemistry
The compound's structure has inspired the synthesis of new multidentate bifunctional organic ligands for use in coordination and supramolecular chemistry. These ligands have been applied to form various metal complexes, highlighting the compound's role in developing new materials with potential applications in catalysis, molecular recognition, and more (Cheadle et al., 2013).
Propriétés
IUPAC Name |
2-[4-[4-(propan-2-ylamino)pyrimidin-2-yl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS/c1-14(2)20-17-3-6-19-18(21-17)23-8-7-22(16(12-23)4-9-24)11-15-5-10-25-13-15/h3,5-6,10,13-14,16,24H,4,7-9,11-12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKFNJGKPRMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)N2CCN(C(C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)
![4-{[(2-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5576739.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5576740.png)
![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)
![4-[(2,5-dimethoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576749.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide](/img/structure/B5576759.png)

![2-[9-(5-fluoro-2-pyrimidinyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5576779.png)
![4-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5576785.png)
![1-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-1H-indole](/img/structure/B5576789.png)

![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5576796.png)
